molecular formula C18H16ClNOS B5728351 3-chloro-N-[4-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B5728351
M. Wt: 329.8 g/mol
InChI Key: KXHUSEAVAPQLBJ-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a chloro group, an isopropyl-substituted phenyl group, and a carboxamide group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a base like sodium hydride in a polar aprotic solvent like dimethylformamide.

    Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Isopropyl-Substituted Phenyl Group: This step involves a Friedel-Crafts alkylation reaction where the benzothiophene core is reacted with isopropylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophenes with various functional groups.

Scientific Research Applications

3-chloro-N-[4-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[4-(methoxyphenyl)]propanamide: Similar structure with a methoxy group instead of an isopropyl group.

    3-chloro-N-[4-(methylphenyl)]benzamide: Similar structure with a methyl group instead of an isopropyl group.

    3-chloro-N-[4-(ethylphenyl)]thiophene-2-carboxamide: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

3-chloro-N-[4-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide is unique due to the specific combination of functional groups and the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-(4-propan-2-ylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNOS/c1-11(2)12-7-9-13(10-8-12)20-18(21)17-16(19)14-5-3-4-6-15(14)22-17/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHUSEAVAPQLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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